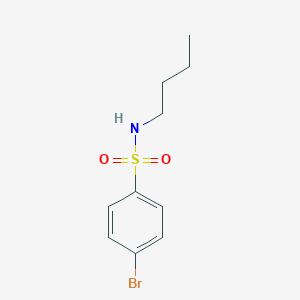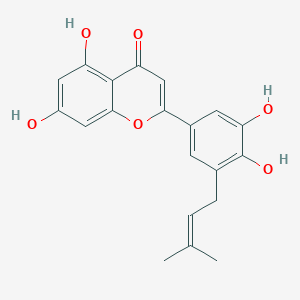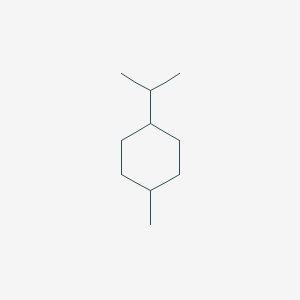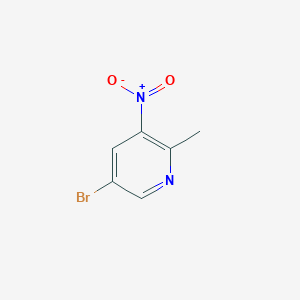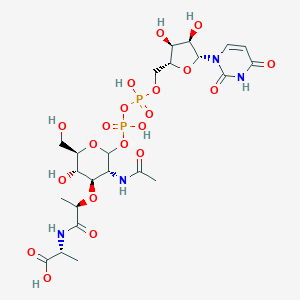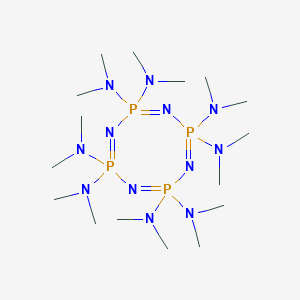
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-, also known as P4N4(PDMA)8, is a complex chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. The eight dimethylamino groups in 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 provide a large number of coordination sites, which can enhance its catalytic activity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. However, it has been shown to be relatively non-toxic in laboratory experiments, indicating its potential use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is its ease of synthesis and relatively low cost compared to other catalysts. It also exhibits high stability and can be stored for long periods without degradation. However, its limited solubility in common organic solvents can pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. One potential application is in the field of energy storage, where it can be used as a catalyst for the synthesis of new materials for batteries and supercapacitors. Additionally, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 may have applications in the field of medicine, where it can be used as a catalyst for the synthesis of new drugs. Further research is needed to fully understand the potential applications of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 and to optimize its properties for specific applications.
Conclusion:
In conclusion, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is a complex chemical compound with unique properties and potential applications in various fields of chemistry. Its ease of synthesis, stability, and catalytic activity make it a promising candidate for future research and development. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Synthesemethoden
The synthesis of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 involves the reaction of tetraphosphorus decasulfide (P4S10) with 8 equivalents of N,N-dimethylamine in the presence of triethylamine. This reaction results in the formation of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has been extensively studied for its potential applications in various fields of chemistry. It has been used as a precursor for the synthesis of other phosphorus-containing compounds. 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has also shown promise as a catalyst in organic reactions, such as the reduction of nitroarenes and the oxidation of alcohols.
Eigenschaften
CAS-Nummer |
1678-56-4 |
|---|---|
Produktname |
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)- |
Molekularformel |
C16H48N12P4 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
2-N,2-N,2-N',2-N',4-N,4-N,4-N',4-N',6-N,6-N,6-N',6-N',8-N,8-N,8-N',8-N'-hexadecamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C16H48N12P4/c1-21(2)29(22(3)4)17-30(23(5)6,24(7)8)19-32(27(13)14,28(15)16)20-31(18-29,25(9)10)26(11)12/h1-16H3 |
InChI-Schlüssel |
XOVVJOHABVJIHP-UHFFFAOYSA-N |
SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
Kanonische SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
Andere CAS-Nummern |
1678-56-4 |
Synonyme |
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7-tetraaza-2,4,6,8-tetraphospha(V)cyclooctane-1,3,5,7-tetrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



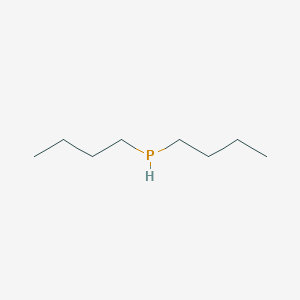
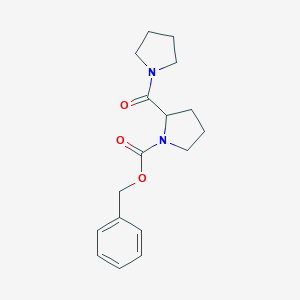
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
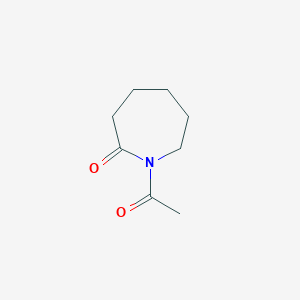
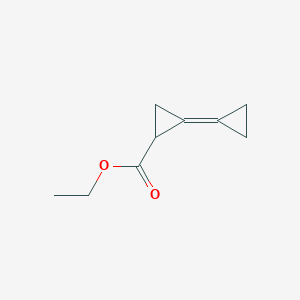
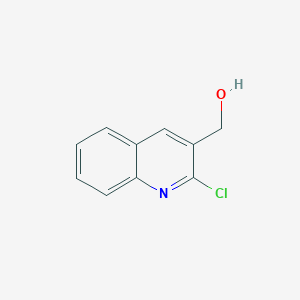
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
